molecular formula C18H19N7O B2879714 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1396712-49-4

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No. B2879714
M. Wt: 349.398
InChI Key: PMLWQDXOXKVBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as JNJ-63533054 and is a potent and selective inhibitor of the MDM2-p53 interaction.

Scientific Research Applications

Antimicrobial Activity

Research has identified several compounds within the imidazopyridine and pyrazolopyrimidine classes demonstrating significant antibacterial and antimycobacterial activities. For example, compounds synthesized from 5-aminopyrazole-4-carbonitriles have shown notable antibacterial properties (Rahmouni et al., 2014). Additionally, imidazo[1,2-a]pyridine derivatives have been designed and synthesized with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Cancer Research

Several synthesized derivatives, including pyrazolopyrimidines, have been evaluated for their anticancer and anti-5-lipoxygenase activities, with certain compounds demonstrating cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting potential therapeutic applications in cancer treatment (Rahmouni et al., 2016).

Drug Development and Biological Modulation

The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives have led to the identification of compounds with potent activity against various strains of tuberculosis, including multi- and extensive drug-resistant strains. This research points to the utility of these compounds in developing new anti-tuberculosis drugs with improved pharmacokinetic properties and efficacy (Moraski et al., 2011).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(23-15-2-1-5-19-11-15)14-3-7-24(8-4-14)16-10-17(22-12-21-16)25-9-6-20-13-25/h1-2,5-6,9-14H,3-4,7-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLWQDXOXKVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

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